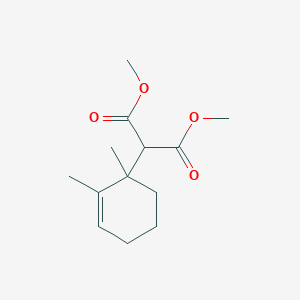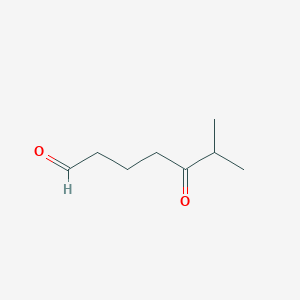![molecular formula C20H21ClN2O B14577470 (3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one CAS No. 61200-94-0](/img/structure/B14577470.png)
(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. This compound is characterized by its unique four-membered azetidinone ring, which is substituted with a chloro group, a phenyl group, and a piperidinyl-phenyl group. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the azetidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [3+1] cycloaddition reaction involving a β-lactam precursor and a suitable electrophile.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Phenyl and Piperidinyl-Phenyl Groups: The phenyl and piperidinyl-phenyl groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides and piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and organometallic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted azetidinones.
Scientific Research Applications
(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disruption of Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-Anilinopiperidine: A precursor in the synthesis of various pharmaceuticals and chemical compounds.
Uniqueness
(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one is unique due to its specific stereochemistry and the presence of the azetidinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61200-94-0 |
|---|---|
Molecular Formula |
C20H21ClN2O |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(3S,4S)-3-chloro-4-phenyl-1-(2-piperidin-1-ylphenyl)azetidin-2-one |
InChI |
InChI=1S/C20H21ClN2O/c21-18-19(15-9-3-1-4-10-15)23(20(18)24)17-12-6-5-11-16(17)22-13-7-2-8-14-22/h1,3-6,9-12,18-19H,2,7-8,13-14H2/t18-,19-/m0/s1 |
InChI Key |
HTXBQUSHASDROX-OALUTQOASA-N |
Isomeric SMILES |
C1CCN(CC1)C2=CC=CC=C2N3[C@H]([C@@H](C3=O)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2N3C(C(C3=O)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14577395.png)

![6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577414.png)





![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)-](/img/structure/B14577452.png)

![2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14577477.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro-](/img/structure/B14577480.png)
